Potency Comparison: AHR antagonist 4 (82.2 nM) vs. BAY-2416964 (341 nM) — A 4.1-Fold Differentiation in Same Patent Series
In a direct head-to-head comparison within the same patent family (WO2018146010A1) and using identical assay conditions, AHR antagonist 4 (compound 293) demonstrates a 4.1-fold higher potency (IC50 = 82.2 nM) than its structurally related analog BAY-2416964 (compound 192, IC50 = 341 nM) against the aryl hydrocarbon receptor [1]. Both compounds belong to the same chemical series disclosed in the Bayer AG patent, with AHR antagonist 4 exhibiting superior potency. This within-series potency differential is critical for researchers seeking to maximize target engagement at lower compound concentrations, potentially reducing off-target effects associated with higher dosing in cellular assays.
| Evidence Dimension | AHR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 82.2 nM |
| Comparator Or Baseline | BAY-2416964: 341 nM |
| Quantified Difference | 4.1-fold higher potency for AHR antagonist 4 |
| Conditions | Patent WO2018146010A1, identical assay system |
Why This Matters
Researchers using BAY-2416964 may need >4x higher compound concentrations to achieve equivalent target engagement, increasing the risk of off-target effects and solubility-related artifacts; AHR antagonist 4 offers a more potent alternative from the same chemical series.
- [1] Bayer AG. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. 2018. Example 293 (AHR antagonist 4) IC50 = 82.2 nM; Example 192 (BAY-2416964) IC50 = 341 nM. View Source
